molecular formula C2H2N2O2 B8496669 Sydnone CAS No. 534-24-7

Sydnone

Katalognummer: B8496669
CAS-Nummer: 534-24-7
Molekulargewicht: 86.05 g/mol
InChI-Schlüssel: BIGWXAGEQONZGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sydnones are a unique class of mesoionic heterocyclic compounds, characterized by a 1,2,3-oxadiazolium-5-olate structure. These compounds are versatile synthetic intermediates and possess significant research value across multiple disciplines due to their diverse chemical properties and biological activities. In biomedical research, sydnones and their derivatives, particularly sydnone imines, are of high interest as exogenous nitric oxide (NO) donors. NO is a key signaling molecule involved in physiological processes such as vasodilation, neurotransmission, and cellular metabolism. Research compounds like Molsidomine and Linsidomine (SIN-1) are stable prodrugs that metabolically release NO, making them valuable tools for studying cardiovascular diseases and other conditions linked to NO pathways . Beyond cardiovascular applications, this compound derivatives are investigated for their potential antimicrobial and antifungal properties . In synthetic chemistry, sydnones are prized for their role in 1,3-dipolar cycloaddition reactions. They react with alkynes and strained alkynes in bioorthogonal "click-and-release" strategies, a process useful for targeted drug delivery and cellular imaging. This reaction yields a pyrazole cycloadduct while releasing a payload, such as a drug molecule or a fluorescent probe, directly inside living cells . Furthermore, their application has been extended to materials science, where they serve as precursors for synthesizing nitrogen-containing helicenes, which are chiral molecules with potential applications in organic electronics . Modern synthetic approaches, including mechanochemical methods using ball-milling, have been developed to access sydnones and iminosydnones. These solvent-free or minimal-solvent procedures are efficient, time-saving, and align with green chemistry principles, providing high yields of target molecules, including active pharmaceutical ingredient (API) analogs . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

534-24-7

Molekularformel

C2H2N2O2

Molekulargewicht

86.05 g/mol

IUPAC-Name

2H-oxadiazol-5-one

InChI

InChI=1S/C2H2N2O2/c5-2-1-3-4-6-2/h1,4H

InChI-Schlüssel

BIGWXAGEQONZGD-UHFFFAOYSA-N

Kanonische SMILES

C1=NNOC1=O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sydnone vs. This compound Imines

Property This compound This compound Imines
Structure 1,2,3-Oxadiazole with exocyclic O 1,2,3-Oxadiazole with N-imine group
Aromaticity (NICS(1)) Moderate (−5 to −7 ppm) Reduced due to N-imine substitution
Biological Role Antioxidant, antimicrobial NO donors, plant growth regulators
Applications Drug precursors, catalysis Hypertension treatment, agriculture

This compound imines, such as molsidomine, release nitric oxide (NO) under physiological conditions, making them potent vasodilators . Unlike sydnones, they exhibit hydrolytic stability in aerobic environments, enabling agricultural use as stress tolerance enhancers (e.g., seed treatment at 0.25–5 g/t) .

This compound vs. Furoxans

Property This compound Furoxans
Core Structure 1,2,3-Oxadiazole 1,2,5-Oxadiazole N-oxide
NO Release Indirect (via derivatives) Direct and pH-dependent
Synthetic Accessibility High (from primary amines) Moderate (requires nitration)
Pharmacological Use Antioxidant, antimicrobial Cardiovascular therapies

Furoxans are superior NO donors but lack this compound’s versatility in forming metal complexes for catalysis .

This compound vs. This compound Methides

Property This compound This compound Methides
Reactivity Electrophilic substitutions Anionic N-heterocyclic carbenes (NHCs)
Aromaticity (CREF) 0.55–0.58 0.53–0.57 (more π-electron-rich)
Catalytic Applications Limited Pd/Rh complexes for C–C coupling
Stability Stable under inert atmosphere Decompose rapidly at RT

This compound methides, like compound 3j, exhibit upfield-shifted <sup>13</sup>C NMR signals (δ = 155.2 ppm) due to π-electron density at C4, enabling unique coordination chemistry with Hg, Au, and Rh .

This compound vs. Thiosemicarbazones/Chalcone Derivatives

Property This compound Thiosemicarbazones
Antifungal Activity Moderate (EC50 ~49 mg/L) Enhanced (with carbohydrate moieties)
Mechanism Apoptosis induction Tyrosinase inhibition
Structural Flexibility Limited to mesoionic core Modular (via Schiff base formation)

Chalcone-sydnone hybrids, such as 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-chlorophenyl)this compound, show dual antioxidant and anti-inflammatory activities (IC50 = 4.18 µM) .

Key Research Findings

  • Antioxidant Activity: 3-(2-carboxyphenyl)this compound (IC50 = 0.11 µM) outperforms ascorbic acid .
  • Antifungal Potential: Trifluoromethyl this compound D17 inhibits Pseudoperonospora cubensis (EC50 = 49 mg/L), comparable to kresoxim-methyl .
  • Catalytic Efficiency: Pd complexes of this compound anions (e.g., trans-16) show high turnover in Suzuki–Miyaura couplings .

Vorbereitungsmethoden

N-Nitrosation of Amino Acids

The first step involves converting N-substituted amino acids into N-nitroso intermediates. Three primary protocols dominate this stage:

  • Protocol 1A : Sodium nitrite (1.5 equiv) in aqueous HCl at 0°C for 1 hour.

  • Protocol 1B : Excess sodium nitrite (2.0 equiv) in concentrated HCl, followed by gradual acidification.

  • Protocol 1C : Isoamyl nitrite (1.5 equiv) in dimethyl ether (DME) at room temperature for 48 hours.

Protocol 1C is preferred for sterically hindered substrates, as it minimizes side reactions via gentle nitrosation. For example, N-arylglycines bearing electron-withdrawing groups (e.g., nitro, chloro) require Protocol 1B to achieve >90% conversion.

Cyclodehydration of N-Nitroso Intermediates

Cyclodehydration transforms N-nitroso amino acids into sydnones through intramolecular esterification and aromatization. Four methods are widely employed:

Acetic Anhydride Method

The classical approach uses acetic anhydride as the dehydrating agent at 110°C for 2 hours. While effective for simple substrates (e.g., 3-phenylthis compound), this method struggles with heat-sensitive compounds due to thermal degradation. For instance, 3-(2-methoxycarbonylphenyl)this compound decomposes under these conditions, yielding <20% product.

Trifluoroacetic Anhydride (TFAA) Method

TFAA has superseded acetic anhydride due to its superior reactivity at low temperatures (−5°C to 0°C) and shorter reaction times (<15 minutes). The enhanced leaving-group ability of trifluoroacetate accelerates ring closure, enabling the synthesis of thermally labile derivatives like 3-(4-nitrophenyl)this compound in 75% yield. A representative procedure involves stirring N-nitroso-N-phenylglycine with TFAA in dichloromethane (DCM) at 0°C, followed by aqueous workup.

Table 1: Comparison of Cyclodehydration Reagents

ReagentTemperature (°C)TimeYield Range (%)Substrate Compatibility
Acetic anhydride1102 h30–50Simple aryl, alkyl
TFAA−5–015 min70–90Electron-deficient aryl
Thionyl chloride2525 min28–75Aliphatic, sterically hindered
TBBDS/DBH55–16 h80–88Nitrophenyl, heteroaryl

Source:

Thionyl Chloride Method

Thionyl chloride in dry ether or dioxane-pyridine mixtures offers a rapid alternative (25 minutes at 25°C), albeit with variable yields (28–75%). This method is particularly suited for aliphatic sydnones, such as 3-methylthis compound, which are prone to hydrolysis under aqueous conditions.

Catalytic Methods Using TBBDS and DBH

Neutral cyclodehydration catalysts like tetrabromobisphenol A disulfonate (TBBDS) and 5,5-dimethylhydantoin (DBH) enable this compound synthesis under mild conditions (5°C, 5–16 hours). These reagents facilitate the one-pot conversion of N-arylglycines to sydnones without acidic byproducts, making them ideal for nitro-substituted derivatives (80–88% yield).

Substrate Scope and Functional Group Tolerance

Aryl-Substituted Sydnones

Electron-rich aryl groups (e.g., 4-methoxyphenyl) undergo smooth cyclodehydration with TFAA, whereas electron-deficient substrates (e.g., 4-nitrophenyl) require TBBDS/DBH to prevent side reactions. For example, 3-(4-chlorophenyl)this compound is obtained in 85% yield using TFAA, while its nitro analog necessitates DBH for comparable efficiency.

Alkyl-Substituted Sydnones

Aliphatic sydnones remain challenging due to their propensity for hydrolysis. The thionyl chloride method achieves moderate yields (40–60%) for 3-methyl- and 3-ethylsydnones, but prolonged storage leads to decomposition. Recent advances using TFAA in anhydrous DCM have stabilized these compounds, with 3-benzylthis compound isolated in 78% yield.

Heterocyclic and Bifunctional Derivatives

Sydnones fused with thiazole or pyrazole rings are accessible via CuSAC (Copper-Catalyzed this compound-Alkyne Cycloaddition), though this falls outside classical preparation methods. However, 4-(thiazol-4-yl)this compound derivatives are synthesized directly by cyclodehydration of N-nitroso-thiazolylglycines using TFAA.

Mechanistic Insights

Cyclodehydration proceeds through a four-step mechanism:

  • Nucleophilic attack : The nitroso oxygen attacks the carbonyl carbon of the adjacent carboxylic acid group, forming a tetrahedral intermediate.

  • Ring closure : Elimination of acetate (or trifluoroacetate) generates a bicyclic oxadiazolone structure.

  • Aromatization : Proton transfer and conjugation stabilize the mesoionic this compound ring, which exists as a resonance hybrid with contributions from multiple dipolar forms.

Figure 1 : Resonance structures of 3-phenylthis compound, illustrating charge delocalization across the heterocycle .

Q & A

Q. Table 1: Comparative Analysis of Spectroscopic Techniques for this compound Characterization

TechniqueApplicationLimitationsValidation Method
NMR Detects ring current effects in aromatic derivativesSensitivity to paramagnetic impuritiesCross-reference with X-ray data
FT-IR Identifies carbonyl stretching modesOverlap in regions >1600 cm⁻¹DFT-simulated spectra for peak assignment
XAS Probes metal coordination geometryRequires synchrotron accessCompare with EXAFS fitting models

Q. Table 2: Framework for Resolving Data Contradictions in this compound Studies

StepActionEvidence Source
1Systematically map literature using PRISMA guidelines
2Classify studies by synthesis conditions and analytical methods
3Conduct sensitivity analysis on confounding variables (e.g., pH, solvent)
4Replicate key experiments under controlled parameters

Key Recommendations

  • For Mechanistic Studies : Combine stopped-flow kinetics with isotopic labeling to trace reaction pathways .
  • For Data Synthesis : Use tools like RevMan for meta-analysis of biological activity datasets, ensuring heterogeneity tests (I² statistics) are applied .
  • For Computational Validation : Cross-check molecular docking results with experimental IC₅₀ values to mitigate overfitting risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.